molecular formula C15H13NO3 B352961 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one CAS No. 609335-21-9

3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B352961
CAS No.: 609335-21-9
M. Wt: 255.27g/mol
InChI Key: XWPUQZSEBWUWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenoxyethyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a phenoxyethyl group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyethyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzoxazole derivatives exhibit antimicrobial, antifungal, and anticancer activities. The phenoxyethyl group enhances the compound’s ability to interact with biological targets, making it a promising candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. It has been studied for its ability to inhibit specific enzymes and receptors involved in various diseases. Its unique structure allows it to bind effectively to target proteins, making it a valuable lead compound in drug discovery .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymer chemistry, where it can be incorporated into polymer matrices to enhance their properties .

Mechanism of Action

The mechanism of action of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The phenoxyethyl group allows the compound to fit into the active sites of enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its efficacy .

Properties

IUPAC Name

3-(2-phenoxyethyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15-16(13-8-4-5-9-14(13)19-15)10-11-18-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPUQZSEBWUWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.